molecular formula C11H11BrN2O2 B1400387 3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione CAS No. 1253928-58-3

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione

Cat. No. B1400387
M. Wt: 283.12 g/mol
InChI Key: MIYXQEFTEPQTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an imidazolidine-2,4-dione derivative with a 4-bromo-2,6-dimethylphenyl group. Imidazolidine-2,4-dione is a type of heterocyclic organic compound, while the 4-bromo-2,6-dimethylphenyl group is a type of aromatic compound with bromine and methyl substituents .


Molecular Structure Analysis

The molecular structure would consist of an imidazolidine-2,4-dione ring attached to a 4-bromo-2,6-dimethylphenyl group. The exact structure and properties would depend on the specific positions and orientations of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the aromatic ring in the 4-bromo-2,6-dimethylphenyl group could influence properties like density, boiling point, and reactivity .

Safety And Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. This would include information on toxicity, environmental impact, and handling precautions .

Future Directions

Future research on this compound would likely depend on its intended applications. This could include further studies on its synthesis, properties, and potential uses .

properties

IUPAC Name

3-(4-bromo-2,6-dimethylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-6-3-8(12)4-7(2)10(6)14-9(15)5-13-11(14)16/h3-4H,5H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYXQEFTEPQTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C(=O)CNC2=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione

Synthesis routes and methods

Procedure details

Ethyl isocyanatoacetate (581 mg, 4.50 mmol) and N,N-diisopropylethylamine (426 mg, 1.65 mmol) were added to a solution of 4-bromo-2,6-dimethylaniline (600 mg, 3.00 mmol) in toluene (6 ml) with stirring in a nitrogen stream, and the mixture was heated with stirring at 120° C. After 30 minutes, the reaction solution was brought to room temperature, and the precipitate was collected by filtration, washed with toluene and then dried under reduced pressure. The resulting solid was suspended in toluene (6 ml). DBU (68.4 mg, 2.25 mmol) was added and the mixture was heated with stirring at 120° C. After 30 minutes, the reaction solution was brought to room temperature and diluted with ethyl acetate, and the organic layer was washed with a 1 N aqueous hydrochloric acid solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the magnesium sulfate was then removed by filtration. The filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography (hexane-ethyl acetate) to give 3-(4-bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione (570 mg, 67%).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
68.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-2,6-dimethyl-phenyl)-imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.